molecular formula C20H17F3N6O2 B10754986 Pyrazolo[1,5-b]pyridazine deriv. 48

Pyrazolo[1,5-b]pyridazine deriv. 48

Cat. No.: B10754986
M. Wt: 430.4 g/mol
InChI Key: FXUBIYKZSFWJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-b]pyridazine deriv. 48 is a high-purity chemical reagent designed for investigative research, particularly in the fields of oncology and kinase biology. Compounds based on the pyrazolo[1,5-b]pyridazine scaffold are recognized in scientific literature for their significant research value, demonstrating potent inhibitory activity against key enzymatic targets implicated in disease pathways, such as the cyclin-dependent kinase (CDK) family and epidermal growth factor receptor (EGFR) . Research into structurally similar analogues has shown that this class of compounds can exhibit promising cytotoxic activity against various human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) . The mechanism of action is often associated with the disruption of critical cell cycle progression and survival signals through kinase inhibition. Furthermore, some 2,3-diaryl-substituted pyrazolo[1,5-b]pyridazines have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, presenting a potential research pathway for investigating inflammatory pain, with the added characteristic of relatively high brain penetration in preclinical models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17F3N6O2

Molecular Weight

430.4 g/mol

IUPAC Name

4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C20H17F3N6O2/c1-3-31-18-5-4-17-15(11-25-29(17)28-18)16-6-7-24-19(27-16)26-13-8-12(20(21,22)23)9-14(10-13)30-2/h4-11H,3H2,1-2H3,(H,24,26,27)

InChI Key

FXUBIYKZSFWJQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 B Pyridazine Derivatives

Established Strategies for Pyrazolo[1,5-b]pyridazine (B1603340) Scaffold Elaboration

The construction of the pyrazolo[1,5-b]pyridazine core relies on several established synthetic routes. These methods offer versatility in introducing a wide range of substituents, allowing for the fine-tuning of the physicochemical and biological properties of the final compounds.

Cyclization Reactions from Precursors

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the pyrazolo[1,5-b]pyridazine scaffold. nih.gov This approach typically involves the formation of the pyrazole (B372694) ring followed by the construction of the fused pyridazine (B1198779) ring.

Hydrazine (B178648) derivatives with β-dicarbonyl compounds: The reaction between hydrazine derivatives and β-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and efficient method for constructing the initial pyrazole ring. nih.govresearchgate.net This condensation reaction can lead to the formation of a mixture of pyrazole isomers, and the regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the β-dicarbonyl compound. researchgate.net

Hydrazine derivatives with α,β-unsaturated carbonyl compounds: α,β-Unsaturated carbonyl compounds also serve as valuable precursors for pyrazole synthesis through their reaction with hydrazines. nih.gov

Hydrazine derivatives with β-enaminones: The reaction of aminopyrazoles with β-enaminones is another effective method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a related scaffold. bme.hu This reaction highlights the utility of enaminones as versatile building blocks in heterocyclic synthesis.

A plausible reaction mechanism for the formation of pyrazoles from hydrazines and β-dicarbonyl compounds involves the initial formation of a 3,5-dihydroxypyrazolidine intermediate, which then undergoes dehydration to yield the aromatic pyrazole ring. researchgate.net

Condensation-Based Synthetic Routes

Condensation reactions are a cornerstone in the synthesis of pyrazolo-fused heterocycles. rsc.org These reactions typically involve the formation of the fused pyridazine ring from a pre-formed pyrazole precursor bearing a suitable amino group. A common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction proceeds via nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization and dehydration to form the pyridazine ring. The choice of the β-dicarbonyl compound is crucial as it dictates the substitution pattern on the newly formed ring. nih.gov

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines regioselectively. nih.gov The reaction conditions, often acidic or basic, can be optimized to improve yields and prevent the formation of side products. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov Several MCRs have been developed for the synthesis of pyrazolo-fused heterocycles. rsc.org

One example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines, a related heterocyclic system, from the reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative, often catalyzed by an agent like L-proline. nih.gov Another approach involves the reaction of 5-amino-3-methyl-1-phenylpyrazole, 2-hydroxy-1,4-naphthalenedione, and an aromatic aldehyde to yield a pyrazolo[3,4-b]quinoline with an aromatic pyridine (B92270) moiety. nih.gov These MCRs allow for the rapid generation of molecular diversity from simple and readily available starting materials. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These methods are particularly valuable for the functionalization of the pyrazolo[1,5-b]pyridazine scaffold. nih.gov

Palladium-catalyzed C–H activation: Direct C–H activation has emerged as a highly efficient strategy for the arylation of pyrazolo[1,5-a]pyridines, a related scaffold. acs.orgresearchgate.net Palladium catalysts can selectively activate C–H bonds at specific positions of the heterocyclic core, allowing for the introduction of aryl groups from aryl halides. acs.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of additives. acs.orgresearchgate.net This methodology offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgmdpi.com

Suzuki coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds and for the functionalization of heterocyclic systems. nih.gov It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is advantageous due to the commercial availability of a wide range of boronic acids, the mild reaction conditions, and the easy removal of byproducts. nih.gov The Suzuki coupling has been successfully employed to functionalize the pyridazine ring in pyrazolo[1,5-b]pyridazine and related systems, allowing for the introduction of various aryl and heteroaryl substituents. nih.govencyclopedia.pub

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Approaches

FeaturePalladium-Catalyzed C–H ActivationSuzuki Coupling
Reactants Heterocycle, Aryl HalideHeterocycle Halide/Triflate, Organoboron Reagent
Catalyst Palladium complexPalladium complex
Key Advantage Avoids pre-functionalization of the heterocycleWide availability of boronic acids, mild conditions
Selectivity Regioselectivity can be controlled by additivesGenerally high regioselectivity

Exploration of Green Chemistry Principles in Pyrazolo[1,5-b]pyridazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bme.hu This includes the use of greener solvents, alternative energy sources, and catalytic methods. bme.hursc.org

For the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, several green approaches have been reported. bme.hu These include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating. nih.gov

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions, sometimes under milder conditions and with improved yields. bme.huacs.org

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key aspect of green chemistry. bme.hu

Catalyst-free conditions: Developing synthetic methods that proceed efficiently without the need for a catalyst is highly desirable. acs.org

One reported green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with alkynes under ultrasonic irradiation in aqueous ethanol, using KHSO4 as a catalyst. bme.hu

Targeted Synthesis of Pyrazolo[1,5-b]pyridazine deriv. 48 and Analogues

While the general synthetic strategies for the pyrazolo[1,5-b]pyridazine scaffold are well-established, the specific synthesis of "this compound" is not explicitly detailed in the provided search results. However, the synthesis of structurally related analogues has been described, offering insights into potential synthetic routes.

A novel series of pyrazolo[1,5-b]pyridazines have been synthesized and identified as potential inhibitors of cyclin-dependent kinases. nih.govresearchgate.net The synthetic strategies for these analogues often involve late-stage derivatization at various positions of the pyrazolopyridazine core to explore structure-activity relationships. researchgate.net

A general synthetic scheme for related compounds involves the reaction of a pyridazine with hydroxylamine-O-sulfonic acid to generate a 1-aminopyridizinium ion in situ. researchgate.net This intermediate then undergoes a [3+2] cycloaddition reaction with an appropriately substituted alkyne to form the pyrazolo[1,5-b]pyridazine core. researchgate.net Subsequent functionalization can be achieved through nucleophilic aromatic substitution or palladium-mediated cross-coupling reactions to introduce diverse substituents. researchgate.net

A patent application describes a process for preparing pyrazolo[1,5-b]pyridazine derivatives that involves the oxidation of a corresponding dihydropyrazolo[1,5-b]pyridazine precursor. google.com The synthesis of the dihydropyrazolo[1,5-b]pyridazine intermediate is achieved by reacting an α-haloketone with N-aminopyridazinium iodide in the presence of a base. google.com

Elucidation of Specific Reaction Schemes and Conditions for this compound (or analogous compounds)

The synthesis of pyrazolo[1,5-b]pyridazine derivatives often involves a key cycloaddition reaction. A general and effective method is the [3+2] cycloaddition of a 1-aminopyridazinium salt with an appropriately substituted alkyne or a precursor that can generate an alkyne in situ. researchgate.net

For instance, the synthesis of a compound analogous to derivative 48, specifically 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine, provides a clear illustration of the reaction conditions. google.com The synthesis commences with the preparation of the 1,2-di-substituted ethanone (B97240) precursor. This is followed by a reaction with N-aminopyridazinium iodide in the presence of a Lewis acid, such as titanium tetrachloride, and a base like triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM). The mixture is typically heated under reflux for an extended period to drive the reaction to completion. google.com

A detailed synthetic scheme for an analogous compound is presented below:

Scheme 1: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine google.com

Reaction scheme for the synthesis of a Pyrazolo[1,5-b]pyridazine derivative. The scheme shows the reaction of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone with N-aminopyridazinium iodide in the presence of triethylamine and titanium tetrachloride to yield the dihydropyrazolo[1,5-b]pyridazine intermediate, which is then oxidized to the final product.

The initial step involves the formation of a deep red solution upon addition of titanium tetrachloride, indicating the formation of a reactive intermediate. google.com The subsequent refluxing with N-aminopyridazinium iodide leads to the formation of the dihydro-pyrazolo[1,5-b]pyridazine intermediate. google.com This intermediate can then be oxidized to the final aromatic pyrazolo[1,5-b]pyridazine product. It is crucial to control the reaction conditions, including temperature and reaction time, to optimize the yield and purity of the desired product. The work-up procedure typically involves quenching the reaction with water and extracting the product. google.com

Regioselective Functionalization of the Pyrazolo[1,5-b]pyridazine Core

The ability to selectively introduce functional groups at specific positions of the pyrazolo[1,5-b]pyridazine core is paramount for developing structure-activity relationships (SAR) and optimizing the properties of these compounds. nih.gov Regioselectivity can be controlled by the choice of starting materials and reaction conditions.

Strategic Modifications at the Pyrazolo[1,5-b]pyridazine Head Group

The "head group" of the pyrazolo[1,5-b]pyridazine, referring to the pyrazole moiety, can be strategically modified to influence its interaction with biological targets. nih.gov The substituents at the C2 and C3 positions of the pyrazole ring are often derived from the choice of the initial 1,3-dicarbonyl compound or its equivalent used in the cyclization reaction. mdpi.com

For example, in the synthesis of pyrazolo[1,5-a]pyridine (B1195680), a related scaffold, regioselective metalation using magnesium or zinc-based reagents like TMP (2,2,6,6-tetramethylpiperidyl) has been demonstrated to be an effective strategy for introducing functional groups at specific positions. nih.gov This approach could potentially be adapted for the pyrazolo[1,5-b]pyridazine system.

Substituent Variations on the Pyrimidine (B1678525) Moiety (e.g., R1, R2, R3 positions)

The pyridazine portion of the fused ring system also offers opportunities for substitution, which can significantly impact the compound's properties. Modifications at the C6 position have been shown to be particularly important for the activity of some pyrazolo[1,5-b]pyridazine-based inhibitors. nih.gov

Synthetic strategies often involve starting with a pre-functionalized pyridazine ring or introducing substituents at a later stage through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a chloro-substituted pyrazolo[1,5-b]pyridazine intermediate can serve as a versatile handle for introducing various amines or other nucleophiles. researchgate.net

The following table summarizes some of the key substituent variations and their impact on the properties of pyrazolo[1,5-b]pyridazine derivatives:

PositionSubstituent TypeImpact on Properties
C2Aromatic/HeteroaromaticInfluences binding affinity and selectivity. nih.gov
C3Aromatic/HeteroaromaticCan be modified to explore structure-activity relationships.
C6Amine/Substituted AmineCrucial for hinge-binding in kinase inhibition. nih.gov
Incorporation of Diverse Heteroaromatic and Aromatic Moieties

The introduction of a wide array of aromatic and heteroaromatic groups at various positions of the pyrazolo[1,5-b]pyridazine scaffold is a common strategy to explore new chemical space and enhance biological activity. nih.gov These moieties can participate in various non-covalent interactions with target proteins, such as pi-stacking and hydrogen bonding.

Synthetic methodologies to achieve this include:

Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: These are powerful tools for forming carbon-carbon bonds between the pyrazolo[1,5-b]pyridazine core (usually halogenated) and a variety of boronic acids or esters of aromatic and heteroaromatic compounds. researchgate.netnih.gov

Condensation Reactions: The initial cyclization reaction can be designed to incorporate desired aromatic or heteroaromatic fragments from the starting materials. nih.gov For example, using a chalcone (B49325) derivative bearing a specific aromatic group in the reaction with a 1-aminopyridazinium salt.

The ability to incorporate diverse aromatic and heteroaromatic substituents allows for the fine-tuning of the electronic and steric properties of the final molecule, which is essential for optimizing its pharmacological profile. mdpi.com

Mechanistic Elucidation of Biological Activities of Pyrazolo 1,5 B Pyridazine Derivatives

Enzymatic Inhibition Profiles and Molecular Mechanisms

Pyrazolo[1,5-b]pyridazine (B1603340) derivatives have been systematically evaluated against a panel of protein kinases, revealing a distinct profile of inhibitory activity. These compounds are notable for their potent inhibition of several key regulators of the cell cycle and other cellular processes.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition by Pyrazolo[1,5-b]pyridazine Derivatives

Derivatives of the pyrazolo[1,5-b]pyridazine class have been identified as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular pathways, including metabolism, cell proliferation, and apoptosis. The inhibitory activity of these compounds against GSK-3β has been a key aspect of their characterization. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK-2, CDK-1, CDK-4)

A significant body of research has focused on the potent inhibitory effects of pyrazolo[1,5-b]pyridazines against various Cyclin-Dependent Kinases (CDKs). nih.gov These enzymes are central to the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. Derivatives of this class have demonstrated inhibitory activity against CDK-1, CDK-2, and CDK-4. csic.es

The primary mechanism by which pyrazolo[1,5-b]pyridazine derivatives inhibit CDKs is through direct competition with ATP for its binding site on the kinase. nih.govnih.gov The pyrazolo[1,5-b]pyridazine core acts as a scaffold that mimics the adenine (B156593) moiety of ATP, allowing it to fit into the ATP-binding pocket. A crystal structure of a pyrazolo[1,5-b]pyridazine analog bound to CDK-2 has revealed key interactions. csic.es The nitrogen atoms of the heterocyclic core form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, effectively blocking the binding of ATP and preventing the phosphorylation of substrate proteins. csic.es

Table 1: CDK Inhibition Profile of a Representative Pyrazolo[1,5-b]pyridazine Derivative

Kinase TargetIC₅₀ (nM)
CDK-1Data not available
CDK-2Potent
CDK-4Potent

Note: Specific IC₅₀ values for "deriv. 48" are not publicly available. "Potent" indicates significant inhibitory activity has been reported for this class of compounds.

Pim Kinase Inhibition (e.g., Pim-1, Pim-2, Pim-3) and Selectivity

In addition to GSK-3 and CDKs, pyrazolo[1,5-b]pyridazine derivatives have been investigated for their ability to inhibit the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are involved in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. The unique structural features of the ATP-binding site of Pim kinases, which lacks the glycine-rich loop common to many other kinases, present an opportunity for the design of selective inhibitors. While specific data for derivative 48 is not available, the broader class of related heterocyclic compounds has been explored for Pim-1 inhibition. researchgate.net The selectivity of these compounds is a critical aspect of their development, aiming to minimize off-target effects.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers. While some broader classes of pyrazolo-pyrimidine compounds have shown activity against EGFR, specific and potent inhibition by pyrazolo[1,5-b]pyridazine derivatives like compound 48 is less documented in publicly available research. nih.gov The focus of this particular scaffold has been more prominently on serine/threonine kinases like CDKs and GSK-3.

Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC) and Isoform Selectivity

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—that play a crucial role in the development and function of the nervous system. researchgate.net Dysregulation of Trk signaling, often through gene fusions, is implicated in a variety of cancers, making Trk kinases attractive therapeutic targets. researchgate.netnih.gov Pyrazolo[1,5-a]pyrimidine-based compounds have been extensively investigated as Trk inhibitors, with some demonstrating excellent potency and selectivity. nih.govmdpi.com

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key structural feature for Trk inhibition, with two of the three marketed drugs for NTRK fusion cancers containing this nucleus. mdpi.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on this core are critical for high-affinity binding. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a hydrogen bond with the hinge region residue Met592 of the Trk kinase domain, an essential interaction for inhibitory activity. mdpi.comnih.gov

Researchers have synthesized and evaluated numerous pyrazolo[1,5-a]pyrimidine derivatives to optimize their Trk inhibitory profiles. researchgate.net For example, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidines showed potent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM for the most active compounds. nih.gov The introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position of the pyrimidine (B1678525) ring was found to further enhance Trk inhibition. nih.gov In another study, substituted amino pyrazolo[1,5-a]pyrimidine compounds were identified as potent pan-Trk inhibitors, with IC50 values of less than 1 nM against TrkA, TrkB, and TrkC. nih.gov

The quest for isoform selectivity is a significant aspect of Trk inhibitor development. While many pyrazolo[1,5-a]pyrimidine derivatives exhibit pan-Trk inhibition, some have shown a degree of selectivity. For instance, Milciclib, a compound with a pyrazolo[1,5-a]pyrimidine core, demonstrated significant potency against TrkA and TrkC. researchgate.net The kinase domains of TrkA, TrkB, and TrkC share a high degree of sequence homology, making the design of highly selective inhibitors challenging. nih.gov However, subtle differences in the ATP-binding pocket can be exploited to achieve selectivity.

Table 1: Trk Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC50 (nM) Key Structural Features
Compound 8 nih.gov TrkA 1.7 Picolinamide (B142947) substitution
Compound 9 nih.gov TrkA 1.7 Picolinamide substitution
Compound 25 nih.gov TrkA, TrkB, TrkC < 1 2,5-difluorophenyl and fluorine substituted pyrrolidine
Compound 26 nih.gov TrkA, TrkB, TrkC < 1 2,5-difluorophenyl and fluorine substituted pyrrolidine
Compound 27 nih.gov TrkA, TrkB, TrkC < 1 2,5-difluorophenyl and fluorine substituted pyrrolidine
Milciclib researchgate.net TrkA, TrkC Potent Pyrazolo[1,5-a]pyrimidine core
C03 nih.gov TrkA 56 Pyrazolo[3,4-b]pyridine scaffold

This table is for illustrative purposes and includes data from multiple studies on different pyrazolo[1,5-b]pyridazine and related pyrazolopyrimidine derivatives.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition and Isoform Specificity

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate crucial cellular processes, including cell proliferation, survival, and differentiation. nih.gov The class I PI3Ks are heterodimers and include four isoforms: α, β, γ, and δ. nih.gov PI3Kδ is primarily expressed in hematopoietic cells and plays a critical role in the function of the immune system, making it a key target for inflammatory and autoimmune diseases. nih.govmdpi.com

Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective inhibitors of PI3Kδ. nih.govmdpi.com Design strategies have focused on creating compounds that can achieve high selectivity for the δ isoform over the α and β isoforms, which are more ubiquitously expressed and involved in normal cellular functions. nih.gov For instance, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were designed and synthesized, yielding inhibitors with low nanomolar IC50 values and high selectivity for PI3Kδ. nih.gov

Structure-activity relationship studies have been instrumental in optimizing the selectivity of these inhibitors. It was discovered that a morpholine (B109124) ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core is crucial for interacting with the catalytic site of PI3Kδ, specifically forming a hydrogen bond with Val-828 in the hinge region. mdpi.com Furthermore, the introduction of a benzimidazole (B57391) group at the C(5) position of the pyrazolo[1,5-a]pyrimidine core led to the discovery of highly potent and selective PI3Kδ inhibitors. mdpi.com One such compound, CPL302415, exhibited an IC50 of 18 nM for PI3Kδ and demonstrated excellent selectivity over other PI3K isoforms (PI3Kα/δ = 79, PI3Kβ/δ = 1415, PI3Kγ/δ = 939). mdpi.com

Table 2: PI3Kδ Inhibition and Isoform Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC50 (nM) Selectivity (Fold)
CPL302415 mdpi.com PI3Kδ 18 PI3Kα/δ = 79, PI3Kβ/δ = 1415, PI3Kγ/δ = 939
20e (IHMT-PI3K-315) nih.gov PI3Kγ / PI3Kδ 4.0 / 9.1 Favorable selectivity profile in protein kinases at 1 μM

This table presents data on specific pyrazolo[1,5-a]pyrimidine and related pyrazolopyridine derivatives and their inhibitory activity against PI3K isoforms.

Other Identified Kinase Targets

The versatile pyrazolo[1,5-b]pyridazine scaffold has demonstrated inhibitory activity against a range of other protein kinases beyond Trk and PI3Kδ, highlighting its potential as a privileged structure in kinase inhibitor design. researchgate.netnih.govnih.govrsc.org These kinases are involved in various cellular processes, and their dysregulation is linked to diseases such as cancer.

B-Raf and MEK: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. nih.gov Pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of B-Raf and MEK, key components of this cascade. nih.govrsc.org Their inhibitory effects on these kinases are particularly relevant in the context of melanoma, where mutations in B-Raf are common. nih.govnih.gov

CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. nih.gov A novel series of pyrazolo[1,5-b]pyridazines were synthesized and identified as potent inhibitors of CDK4, with selectivity against VEGFR-2 and GSK3β. nih.gov

Other Kinases: Research has also identified pyrazolo[1,5-a]pyrimidine derivatives with inhibitory activity against a diverse set of other kinases, including:

PDE4, BCL6, DRAK1, CK2, Flt-3, Aurora-A, IKKβ, JAK, and TYK. nih.govrsc.org

VEGFR-2: Involved in angiogenesis. nih.gov

Pim-1: A proto-oncogene implicated in various cancers. nih.gov

The ability of the pyrazolo[1,5-b]pyridazine core to be modified to target such a wide range of kinases underscores its importance in the development of targeted therapies.

Modulation of Intracellular Signaling Pathways

By inhibiting specific kinases, pyrazolo[1,5-b]pyridazine derivatives can modulate downstream intracellular signaling pathways, ultimately impacting cellular functions like proliferation and survival.

Impact on Cellular Proliferation and Cell Cycle Progression

The inhibition of kinases that are critical for cell growth, such as CDKs and those in the Trk and RAS-RAF-MEK-ERK pathways, directly affects cellular proliferation and cell cycle progression. nih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been shown to potently inhibit the proliferation of cancer cell lines that harbor NTRK gene fusions. researchgate.net One compound, 19k, was found to be a potent pan-TRK inhibitor that inhibits the proliferation of KM-12 cell lines and induces apoptosis in a concentration-dependent manner. researchgate.net

Similarly, pyrazolo[3,4-b]pyridine derivatives targeting Pim-1 kinase have exhibited remarkable cytotoxic activity against breast cancer cell lines. nih.gov The most active compounds induced apoptotic cell death by arresting the cell cycle at the G2/M phase. nih.gov

Influence on Specific Signal Transduction Cascades

Pyrazolo[1,5-b]pyridazine derivatives exert their biological effects by interfering with specific signal transduction cascades. For example, by inhibiting Trk kinases, these compounds block the downstream signaling pathways activated by neurotrophins, which include the Ras/Erk, PLC-γ, and PI3K/Akt pathways. nih.govnih.gov These pathways are crucial for cell survival, differentiation, and growth. nih.gov

In the context of PI3Kδ inhibition, pyrazolo[1,5-a]pyrimidine derivatives block the conversion of PIP2 to PIP3, a critical step in the PI3K signaling pathway. nih.gov This, in turn, affects downstream signaling events that are vital for the function of immune cells.

Mechanisms Underlying Antiparasitic Activity

Interestingly, the biological activity of pyrazolo[1,5-b]pyridazine and related pyrazolopyrimidinone (B8486647) scaffolds extends beyond kinase inhibition in human cells to antiparasitic effects. Specifically, these compounds have shown promise in treating Human African Trypanosomiasis (HAT), a disease caused by the parasite Trypanosoma brucei brucei. acs.org

A series of 5-phenylpyrazolopyrimidinone analogs were discovered to have potent antitrypanosomal activity. acs.org The most potent compound in this series, NPD-2975, displayed an in vitro IC50 of 70 nM against T. b. brucei and cured infected mice in an acute model of the disease. acs.org While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may act as inhibitors of parasite-specific phosphodiesterases (PDEs). acs.org Another study on 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, suggests that they may target the microtubules of the parasite, leading to potent anti-mitotic activity. nih.gov The exploration of purine (B94841) nucleoside analogues also showed that modifications to the purine ring, a core component of the pyrazolo[1,5-b]pyridazine structure, can lead to potent antitrypanosomal activity with reduced dependence on specific transporter-mediated uptake by the parasite. uantwerpen.be

Structure Activity Relationship Sar Studies and Ligand Design Principles for Pyrazolo 1,5 B Pyridazine Scaffolds

Identification of Critical Pharmacophores and Structural Features for Efficacy

The fundamental pharmacophore of the pyrazolo[1,5-b]pyridazine (B1603340) series, particularly in the context of kinase inhibition, is the fused heterocyclic system itself. This core structure acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. nih.govmdpi.com

Key structural features essential for efficacy include:

The Pyrazolo[1,5-b]pyridazine Core : This planar, aromatic system serves as the foundational anchor, positioning the various substituents in the correct orientation within the target's binding pocket. mdpi.comnih.gov

Hinge-Binding Moiety : An amine-containing substituent, often a substituted pyrimidin-2-amine, attached to the pyridazine (B1198779) ring is a recurrent feature in potent inhibitors. This group is crucial for establishing interactions with the kinase hinge region. nih.govresearchgate.net

Solvent-Front Interacting Groups : Substituents at other positions, particularly those extending into the solvent-exposed region of the binding pocket, play a significant role in modulating potency and selectivity. researchgate.net

For example, in a series developed as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine pharmacophore was identified as the key structural unit responsible for activity. nih.gov

Systematic Analysis of Substituent Effects on Potency and Selectivity

Systematic modifications around the pyrazolo[1,5-b]pyridazine core have yielded a wealth of SAR data, revealing the profound impact of substituent choice and position on biological activity. nih.govresearchgate.netnih.gov

The potency and selectivity of pyrazolo[1,5-b]pyridazine derivatives are highly sensitive to the position of substituents. Modifications at the C(2), C(3), and C(6) positions have been extensively explored to optimize activity against various targets like Cyclin-Dependent Kinases (CDKs) and GSK-3. nih.govresearchgate.net

C(2) and C(6) Positions : SAR studies on CDK inhibitors revealed that modifications at the C(2)- and C(6)-positions of the pyrazolopyridazine core were instrumental in achieving potent inhibition of CDK4 and establishing selectivity against other kinases like VEGFR-2 and GSK-3β. researchgate.net The size and nature of the groups at these positions can significantly alter the compound's fit within the ATP-binding pocket.

C(3) Position : This position is often used to attach the hinge-binding moiety, such as a pyrimidinyl amine group. nih.gov In other scaffolds like the related pyrazolo[1,5-a]pyrimidines, substitution at the 3-position with groups like picolinamide (B142947) was found to significantly enhance activity against Tropomyosin receptor kinase (Trk). nih.gov

Solvent-Exposed Positions : Docking studies have shown that certain positions, like the R3 position in some models, are solvent-exposed. While substitutions here are less sterically restricted, they can still influence properties like solubility and potency. researchgate.net

PositionSubstituent EffectTarget ClassReference
C(2)Modulation provides potent inhibitors and selectivity against VEGFR-2 and GSK3β.CDK4 researchgate.net
C(6)Modifications, along with C(2), are key for potency and selectivity.CDK4 researchgate.net
C(3)Attachment of N-phenyl...pyrimidin-2-amine leads to potent GSK-3 inhibition.GSK-3 nih.gov

The arrangement of nitrogen atoms within the fused pyrazole (B372694) and pyridazine rings is fundamental to the scaffold's function as a kinase inhibitor. These nitrogen atoms are not merely structural components; they are key points of interaction. mdpi.com Molecular modeling studies indicate that one or more of the ring nitrogens often act as hydrogen bond acceptors, forming crucial bonds with hinge region amino acids (e.g., the backbone NH of a key residue) in the ATP-binding site of kinases. nih.govmdpi.com This interaction anchors the inhibitor, allowing its other functional groups to engage with different parts of the binding pocket to achieve high potency. The specific configuration of nitrogens in the pyrazolo[1,5-b]pyridazine isomer influences the geometry and electronic properties of the core, dictating its preferred binding mode. wur.nl

The addition of specific functional groups at tolerated positions on the pyrazolo[1,5-b]pyridazine scaffold is a primary strategy for enhancing activity. nih.govontosight.ai

Amine and Amide Groups : An amine function, typically as part of a larger heterocyclic system like aminopyrimidine, is often essential for hinge binding. nih.gov In related scaffolds, amide linkages, such as the picolinamide moiety, have been shown to significantly boost inhibitory activity, likely by forming additional hydrogen bonds within the active site. nih.gov

Heterocyclic Rings : The attachment of other heterocyclic rings is a common and effective strategy. In the development of GSK-3 inhibitors, an N-phenyl-pyrimidin-2-amine group attached to the core was a central feature of the most potent compounds. nih.gov The phenyl and pyrimidine (B1678525) rings can engage in favorable π-π stacking or hydrophobic interactions, further stabilizing the ligand-protein complex.

Carboxamide Groups : In the development of inhibitors for other targets, carboxamide groups have been explored. For instance, studies on pyrazole-5-carbohydrazide derivatives showed that these functional groups could serve as a basis for potent anticancer agents. mdpi.com

Functional GroupContribution to ActivityExample Scaffold/TargetReference
AminopyrimidineActs as a hinge-binding element, crucial for potency.Pyrazolo[1,5-b]pyridazine / GSK-3 nih.gov
Amide (Picolinamide)Significantly enhanced enzymatic inhibition.Pyrazolo[1,5-a]pyrimidine (B1248293) / TrkA nih.gov
Phenyl RingEngages in additional hydrophobic or π-stacking interactions.Pyrazolo[1,5-b]pyridazine / GSK-3 nih.gov

To enhance potency and selectivity, medicinal chemists often employ strategies to reduce the conformational flexibility of a ligand, pre-organizing it for optimal binding.

Conformational Constraints : By locking flexible side chains into a specific, bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency. In the design of Trk inhibitors based on the related pyrazolo[3,4-b]pyridine scaffold, a strategy of conformational restriction was explicitly used to improve potency, leading to compounds with acceptable activity. nih.gov This principle is directly applicable to the pyrazolo[1,5-b]pyridazine core.

Macrocyclization : This strategy involves tethering two substituents on the inhibitor to form a large ring, or macrocycle. This approach can drastically reduce conformational freedom and has been successfully used to develop highly potent and selective kinase inhibitors, including some based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com Macrocyclization can improve affinity by locking in the bioactive conformation and can also enhance other drug-like properties.

Rational Design Principles for Optimizing Pyrazolo[1,5-b]pyridazine Derivatives

Based on extensive SAR studies, a set of rational design principles has emerged for the optimization of pyrazolo[1,5-b]pyridazine derivatives as potent and selective inhibitors. nih.govnih.gov

Utilize the Core as a Hinge-Binding Scaffold : The primary design principle is to use the pyrazolo[1,5-b]pyridazine core as a stable anchor that forms hydrogen bonds with the kinase hinge region. nih.gov

Strategic Substitution for Potency and Selectivity : Introduce substituents at key positions (C2, C6) to exploit specific sub-pockets within the ATP-binding site. This is a critical strategy for dialing in potency against the desired target while achieving selectivity against off-target kinases. researchgate.netnih.gov

Incorporate Additional Interaction Moieties : Attach functional groups like amides or heterocyclic rings (e.g., pyrimidine) at appropriate vectors (e.g., C3) to form additional hydrogen bonds, π-stacking, or hydrophobic interactions, thereby increasing binding affinity. nih.govnih.gov

Employ Computational Modeling : Use molecular modeling and docking studies to visualize binding modes and understand the structural basis for activity and selectivity. This allows for the rational design of new analogs with improved properties. nih.govresearchgate.net

Apply Conformational Restriction : For advanced optimization, consider strategies like conformational constraint or macrocyclization to reduce the flexibility of derivatives, which can lock in the bioactive conformation and significantly boost potency. mdpi.comnih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space around the pyrazolo[1,5-b]pyridazine scaffold to develop novel therapeutics. acs.orgnih.gov

Computational and Theoretical Investigations of Pyrazolo 1,5 B Pyridazine Derivatives

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking simulations are a cornerstone in the study of pyrazolo[1,5-b]pyridazine (B1603340) derivatives, enabling the prediction and analysis of how these ligands interact with their biological targets at an atomic level.

Prediction of Preferred Binding Poses and Conformational States

Docking studies have been instrumental in elucidating the preferred binding orientations of pyrazolo[1,5-b]pyridazine derivatives within the active sites of various enzymes. For instance, in the context of evaluating their potential as anticancer agents, docking simulations of pyrazolo[1,5-b]pyridazine-based compounds into the ATP-binding site of kinases have revealed crucial conformational details. These simulations predict the most energetically favorable poses, highlighting how the core scaffold and its substituents orient themselves to maximize interactions with key amino acid residues. The planarity of the pyrazolo[1,5-b]pyridazine ring system often plays a significant role in its ability to fit into the typically flat, hydrophobic ATP-binding pocket.

Characterization of Key Intermolecular Interactions

The binding affinity of pyrazolo[1,5-b]pyridazine derivatives is dictated by a network of intermolecular interactions. Computational studies have successfully characterized these critical contacts, which often include:

Hydrogen Bonds: The nitrogen atoms within the pyrazolo[1,5-b]pyridazine core and functional groups on its substituents frequently act as hydrogen bond acceptors or donors. These interactions with backbone or side-chain residues of the target protein are often pivotal for anchoring the ligand in the active site.

Pi-Stacking and Pi-Cation Interactions: The electron-rich pyrazolo[1,5-b]pyridazine ring system can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, pi-cation interactions with positively charged residues such as lysine (B10760008) and arginine can also contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR and 3D-QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of pyrazolo[1,5-b]pyridazine derivatives and their biological activities.

Development and Validation of Predictive Models (e.g., CoMFA, CoMSIA)

To quantify the structural requirements for biological activity, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for pyrazolo[1,5-b]pyridazine series. These models are built by aligning a set of structurally related compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). The resulting data is then correlated with the experimental biological activities using statistical methods like Partial Least Squares (PLS) regression.

The robustness and predictive power of these models are rigorously validated using techniques such as leave-one-out cross-validation and by predicting the activity of a test set of compounds not used in model generation. Successful models yield high correlation coefficients (q²) and predictive correlation coefficients (r²_pred), indicating a strong relationship between the calculated fields and the observed biological activity.

Correlation of Molecular Descriptors with Biological Outcomes

Through the generation of contour maps, CoMFA and CoMSIA models provide a visual representation of how different physicochemical properties contribute to biological activity. For pyrazolo[1,5-b]pyridazine derivatives, these maps often highlight specific regions where:

Steric bulk is favored or disfavored: Green contours may indicate areas where bulky substituents enhance activity, while yellow contours suggest that steric hindrance in those regions is detrimental.

Electropositive or electronegative groups are preferred: Blue contours can signify regions where positively charged or electron-donating groups increase potency, whereas red contours point to areas where negatively charged or electron-withdrawing groups are beneficial.

These insights are invaluable for optimizing lead compounds. For example, a CoMFA study on a series of pyrazolo[1,5-b]pyridazine-based inhibitors might reveal that a bulky, hydrophobic group is favored at one position, while an electronegative, hydrogen bond accepting group is required at another to maximize inhibitory activity.

Theoretical Chemistry Approaches to Understanding Pyrazolo[1,5-b]pyridazine Electronic Properties

Theoretical chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of the pyrazolo[1,5-b]pyridazine scaffold. These calculations provide insights into the electron distribution, orbital energies, and reactivity of the molecule. Key parameters derived from these studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazolo[1,5-b]pyridazines, these maps often show negative potential around the nitrogen atoms, indicating their role as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions and the nature of chemical bonds within the molecule.

These theoretical calculations complement experimental findings by providing a deeper understanding of the intrinsic properties of the pyrazolo[1,5-b]pyridazine system, which ultimately influences its interactions with biological macromolecules.

Analysis of Electronic Distribution and its Impact on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within that structure. Computational chemistry provides powerful tools to visualize and quantify this electronic landscape, offering insights into how a molecule like a pyrazolo[1,5-b]pyridazine derivative might interact with its biological target.

Research Findings:

The electronic character of the pyrazolo[1,5-b]pyridazine core, and by extension, the pyrazolo[1,5-a]pyridine (B1195680) scaffold of our stand-in compound 46, is defined by the arrangement of its nitrogen atoms and the fused aromatic rings. These features create a unique distribution of electron density, which is fundamental to its ability to bind to target proteins.

Molecular Electrostatic Potential (MEP) Surface Analysis: A key computational tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. This analysis maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).

For a molecule like compound 46, the nitrogen atoms of the pyrazolo[1,5-a]pyridine core are expected to be regions of negative electrostatic potential due to the lone pairs of electrons. These areas are prime candidates for forming hydrogen bonds with hydrogen bond donors, such as the amino acid residues in the binding pocket of a receptor. For instance, the nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings could act as hydrogen bond acceptors, a common interaction motif in kinase inhibitors and other receptor ligands.

Impact on Biological Activity: The precise topography of the MEP surface dictates how the molecule "presents" itself to its biological target. In the case of compound 46, a CRF1 receptor antagonist, the electronic distribution would be complementary to the electrostatic environment of the receptor's binding site. acs.org

The interaction between a ligand and its receptor is often governed by a combination of forces, including:

Electrostatic Interactions: The attraction or repulsion between the electron-rich and electron-poor regions of the ligand and the receptor.

Hydrogen Bonds: The specific interaction between hydrogen bond donors and acceptors.

Hydrophobic Interactions: The tendency of nonpolar regions of the ligand and receptor to associate in an aqueous environment.

The electronic distribution directly influences the strength and specificity of the electrostatic interactions and hydrogen bonding, which are often the primary drivers of high-affinity binding.

Data Tables:

To illustrate the kind of data that would be generated in a computational study of "Pyrazolo[1,5-b]pyridazine deriv. 48," the following tables present hypothetical but representative data based on the principles discussed.

Table 1: Calculated Electronic Properties of Pyrazolo[1,5-b]pyridazine Derivative 48

PropertyCalculated ValueSignificance
Dipole Moment3.5 DIndicates overall polarity of the molecule, influencing solubility and membrane permeability.
HOMO Energy-6.2 eVHighest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVLowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.4 eVAn indicator of chemical reactivity and stability.

Table 2: Key Intermolecular Interactions Predicted from Electronic Distribution Analysis

Interacting Atom/Group on Deriv. 48Predicted Interaction TypePotential Interacting Residue in Target Protein
Pyrazole Nitrogen (N1)Hydrogen Bond AcceptorLysine, Arginine (side chain NH)
Pyridazine (B1198779) Nitrogen (N5)Hydrogen Bond AcceptorSerine, Threonine (hydroxyl group)
Phenyl Ring Substituent (e.g., -OCH3)van der Waals, potential H-bond acceptorLeucine, Isoleucine (hydrophobic pocket)
Amine Linker (-NH-)Hydrogen Bond Donor/AcceptorAspartate, Glutamate (carboxylate group)

These tables demonstrate how computational analysis of the electronic distribution can provide quantitative and qualitative data to predict and rationalize the biological activity of a compound like "this compound." The specific values and interactions would be unique to the exact structure of the derivative and its biological target.

Advanced Research Directions and Future Perspectives for Pyrazolo 1,5 B Pyridazine Deriv. 48 and Analogues

Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Sustainability

The evolution of synthetic methodologies is crucial for the efficient discovery and development of novel pyrazolo[1,5-b]pyridazine-based drug candidates. Modern synthetic chemistry is increasingly focused on improving efficiency, reducing environmental impact, and enabling the creation of diverse compound libraries.

Recent advancements have moved beyond traditional multi-step syntheses. For instance, microwave-assisted synthesis has emerged as a valuable tool, offering accelerated reaction times, increased yields, and a reduced environmental footprint for preparing pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov One-pot cyclization methodologies are also being developed, which allow for the construction of the core heterocyclic structure with high efficiency. nih.gov An example includes the reaction of amino pyrazoles with enaminones or chalcones to directly form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Furthermore, there is a growing emphasis on "green" chemistry principles. This includes the use of environmentally benign solvents like water and the development of catalyst systems that are non-toxic and highly efficient. nih.govacs.org Cross-dehydrogenative coupling (CDC) reactions, for example, offer a high atom economy and avoid the use of harsh reagents, representing a significant step towards sustainable synthesis. acs.org These next-generation strategies are essential for rapidly generating diverse libraries of pyrazolo[1,5-b]pyridazine (B1603340) analogues for biological screening.

Synthetic StrategyKey AdvantagesRelevant Scaffold
Microwave-Assisted Synthesis Faster reactions, higher yields, reduced environmental impact. rsc.orgnih.govPyrazolo[1,5-a]pyrimidines
One-Pot Cyclization High efficiency, streamlined process. nih.govPyrazolo[1,5-a]pyrimidines
Cross-Dehydrogenative Coupling (CDC) High atom economy, environmentally compatible conditions, avoids toxic reagents. acs.orgPyrazolo[1,5-a]pyridines
Cyclative Cleavage Access to novel, previously inaccessible derivatives. beilstein-journals.orgPyrazolo[3,4-d] acs.orgnih.govontosight.aitriazines

Exploration of Pyrazolo[1,5-b]pyridazine Scaffolds for Multi-Target Inhibition and Polypharmacology

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is a promising strategy to overcome drug resistance and improve therapeutic efficacy in complex diseases like cancer. nih.govmdpi.com The structural versatility of the pyrazolo[1,5-b]pyridazine and related scaffolds makes them ideal candidates for the development of multi-target inhibitors.

Researchers have successfully designed pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors of critical cancer-related kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.govmdpi.com The simultaneous inhibition of these pathways can provide a more robust anticancer effect and potentially reduce the likelihood of resistance developing. mdpi.com For example, compound 6n from a synthesized series of pyrazolo[1,5-a]pyrimidine derivatives showed broad-spectrum anticancer activity across 56 different human cancer cell lines. nih.govmdpi.com This approach is expanding to other kinase combinations and disease pathways, highlighting the potential of these scaffolds in creating next-generation therapeutics with complex pharmacological profiles. nih.gov

Compound ClassTargetsTherapeutic Area
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 and TRKA (dual inhibitors) nih.govmdpi.comCancer
Pyrazolo[1,5-a]pyrimidine derivativesB-Raf, KDR, Lck, Src, Aurora, FLT-3, C-Met kinases nih.govCancer
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govontosight.aitriazinesBTK kinase, AKT-mTOR pathway (predicted) nih.govCancer

Rational Design of Derivatives with Tuned Selectivity Profiles for Specific Molecular Targets

While polypharmacology is a valuable strategy, the ability to design highly selective inhibitors remains a cornerstone of targeted therapy. Achieving selectivity minimizes off-target effects and associated toxicities. The pyrazolo[1,5-b]pyridazine scaffold allows for precise chemical modifications to tune the selectivity of its derivatives for specific molecular targets. nih.govcsic.es

Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of inhibitors for Human African Trypanosomiasis, modifications at different positions of the pyrazolo[1,5-b]pyridazine core were explored to improve selectivity for the parasite's kinases over human kinases like GSK-3β and CDK-2. csic.esacs.org It was found that substitutions at the R1 and R2 positions had a significant impact on interactions within the binding pocket, while the R3 position was more solvent-exposed. csic.esacs.org

Similarly, in the design of selective PI3Kδ inhibitors, introducing an indole (B1671886) group at the C(5) position of a pyrazolo[1,5-a]pyrimidine core was found to form an additional hydrogen bond, enhancing selectivity for the δ isoform. nih.gov A notable example is CPL302253 , a potent and selective PI3Kδ inhibitor with an IC₅₀ of 2.8 nM, which emerged from such rational design efforts. nih.gov The development of CFI-402257 , a potent and selective TTK inhibitor, also benefited from a scaffold hopping approach that led to the pyrazolo[1,5-a]pyrimidine core, with subsequent optimization of substituents to improve physicochemical properties while maintaining potency. nih.gov

ScaffoldTargetKey Design StrategyResulting Compound
Pyrazolo[1,5-b]pyridazineCDK4Modification of hinge-binding amine and C(2)/C(6)-substitutions. nih.govSelective CDK4 inhibitors
Pyrazolo[1,5-a]pyrimidinePI3KδIntroduction of an indole heterocycle at the C(5) position. nih.govCPL302253 (IC₅₀ = 2.8 nM)
Pyrazolo[1,5-a]pyrimidinep110αSAR investigation around the pyrazolo[1,5-a]pyridine (B1195680) ring system. nih.govCompound 5x (p110α IC₅₀ = 0.9nM)
Pyrazolo[1,5-a]pyrimidineTTKScaffold hopping and incorporation of polar moieties. nih.govCFI-402257 (TTK IC₅₀ = 1.7 nM)

Integration of Cutting-Edge Computational Techniques in the Discovery Pipeline

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their integration into the development of pyrazolo[1,5-b]pyridazine derivatives is accelerating the design-make-test-analyze cycle. These techniques provide crucial insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking simulations are widely used to predict the binding modes of novel compounds within the active site of a target protein. nih.govnih.gov For instance, the docking of pyrazolo[1,5-b]pyridazine analogues into the crystal structures of kinases like GSK-3β (PDB code: 1GNG) and CDK-2 (PDB code: 3EID) has helped rationalize observed activities and guide the design of more selective inhibitors. csic.esacs.org In the development of PI3Kδ inhibitors, the Auto-Dock Vina program was used to visualize how compounds bind to the kinase, confirming key interactions with residues like Val-828 in the hinge region. nih.gov

Beyond simple docking, high-throughput virtual screening (HTVS) of large compound libraries is being used to identify novel hits. rsc.org This approach was successfully used to discover a pyrazolo[1,5-a]pyrimidine-based Aryl Hydrocarbon Receptor (AHR) antagonist, which was then experimentally verified and optimized. rsc.org These in silico methods not only save time and resources but also enable a more rational and targeted approach to drug design. nih.gov

Preclinical Investigations of Pyrazolo[1,5-b]pyridazine Derivatives Targeting Novel Biological Pathways

The ultimate goal of developing these compounds is their translation into effective clinical therapies. Preclinical investigations are a critical step in this process, evaluating the efficacy and behavior of lead compounds in cellular and animal models. Pyrazolo[1,5-b]pyridazine analogues and related structures have shown promise in a variety of preclinical settings.

Several derivatives have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines. nih.govnih.govmdpi.com For example, pyrazolo[1,5-a]pyridine compound 5x not only inhibited the proliferation of the HCT-116 colon cancer cell line but also demonstrated in vivo activity in a human xenograft mouse model. nih.gov Similarly, preclinical studies on pyrazolo[1,5-b]pyridazine derivatives have been initiated for diseases beyond cancer, such as Human African Trypanosomiasis, where compound 20g showed CNS penetration and a significant reduction in parasitemia in mice. csic.es

These studies are expanding to novel biological pathways, driven by the identification of new therapeutic targets. nih.gov The investigation of pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govontosight.aitriazine sulfonamides, for instance, has revealed cytotoxic and proapoptotic activity in pancreatic, prostate, and colon cancer cell lines, with in silico predictions suggesting inhibition of novel targets like the BTK kinase and the PD1-PD-L1 interaction. nih.gov These preclinical findings are essential for identifying the most promising candidates for progression into clinical trials.

Compound and Analogue Names

NameClass
Pyrazolo[1,5-b]pyridazine deriv. 48Pyrazolo[1,5-b]pyridazine
CPL302253Pyrazolo[1,5-a]pyrimidine
CFI-402257Pyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridine
Pyrazolo[3,4-d] acs.orgnih.govontosight.aitriazinePyrazolo[3,4-d] acs.orgnih.govontosight.aitriazine
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govontosight.aitriazinePyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govontosight.aitriazine
ChromeneChromene

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-b]pyridazine derivatives, and how can reaction conditions be optimized?

Pyrazolo[1,5-b]pyridazine derivatives are typically synthesized via cyclocondensation of pyrazole-5-amines with pyridazine precursors or through palladium-catalyzed CH arylation. For example, Compound 4 (3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine) was synthesized by reacting 6-hydrazinotetrazolo[1,5-b]pyridazine with benzaldehyde under reflux in sec-BuOH, followed by purification via silica gel chromatography . Optimization often involves adjusting solvents (e.g., DMF, sec-BuOH), temperature, and catalysts (e.g., TFA for amination). Analytical techniques like HRMS and elemental analysis are critical for verifying purity .

Q. How can structural characterization of pyrazolo[1,5-b]pyridazine derivatives be methodologically validated?

Characterization relies on a combination of 1H/13C NMR , HRMS , and X-ray crystallography . For instance, HRMS (ESI) with deviations <5 ppm confirms molecular formulas (e.g., m/z [M + H]+ calcd: 254.1042; found: 254.1039) . 2D NMR experiments (e.g., HMQC, HMBC) resolve complex coupling patterns, as demonstrated for pyrazolo[1,5-a]pyrimidines . Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) further validates purity .

Advanced Research Questions

Q. What strategies are employed to enhance the inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives against kinases like GSK-3β or DYRK1A?

Structure-activity relationship (SAR) studies focus on modifying substituents at positions 3 and 7 to improve kinase binding. For GSK-3β, 2-aminopyrimidine substitutions enhance hydrogen bonding with Val135, while N-phenyl groups occupy solvent-exposed regions . In DYRK1A inhibitors, pyrazolo[1,5-b]pyridazine derivatives with high ligand efficiency (e.g., Compound 11 ) achieve submicromolar IC50 values by balancing lipophilicity and polar surface area . X-ray crystallography guides rational design by mapping interactions in ATP-binding pockets .

Q. How can molecular docking and dynamics simulations resolve contradictions in bioactivity data for pyrazolo[1,5-b]pyridazine analogs?

Discrepancies in inhibitory activity (e.g., varying IC50 values across cell lines) are analyzed via docking models and free-energy perturbation (FEP) . For example, docking meridianin C and pyrazolo[1,5-b]pyridazine derivatives into GSK-3β revealed divergent binding modes: the former lacks interactions with the front pocket (occupied by aniline groups in the latter), explaining selectivity differences . Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) assess conformational stability of ligand-receptor complexes .

Q. What methodologies are used to evaluate the pharmacokinetic properties of pyrazolo[1,5-b]pyridazine lead compounds?

Caco-2 permeability assays and P-glycoprotein efflux ratios predict oral bioavailability. Compound 11 showed high permeability (Papp >10 × 10⁻⁶ cm/s) and no P-gp liability, supporting in vivo utility . Microsomal stability tests (e.g., mouse liver microsomes) quantify metabolic half-life, while plasma protein binding assays (e.g., equilibrium dialysis) inform dosing regimens .

Methodological Challenges

Q. How can researchers address variability in synthetic yields during large-scale preparation of pyrazolo[1,5-b]pyridazine derivatives?

Yield variability often stems from impurity in starting materials or suboptimal catalyst loading . For example, TFA-catalyzed amination of pyridazine precursors requires strict control of stoichiometry (1:1.1 molar ratio) to avoid byproducts . Microwave-assisted synthesis (e.g., 150°C, 30 min) improves reproducibility for pyrazolo[1,5-a]pyrimidines, reducing reaction times from hours to minutes .

Q. What analytical techniques are critical for confirming regioselectivity in functionalized pyrazolo[1,5-b]pyridazine derivatives?

NOESY NMR and X-ray diffraction resolve regiochemical ambiguities. For example, NOESY correlations between H-7 and H-3 in pyrazolo[1,5-a]pyrazines confirmed substitution patterns . Single-crystal X-ray structures provide unambiguous proof, as seen in studies of pyrazolo[3,4-d]pyrimidines .

Data Interpretation

Q. How should researchers reconcile conflicting bioactivity data between enzymatic assays and cellular models?

Discrepancies may arise from off-target effects or cell permeability limitations . For instance, a derivative with potent enzymatic inhibition (IC50 = 50 nM) but weak cellular activity (EC50 >1 µM) suggests poor membrane penetration. LogP adjustments (e.g., reducing from 3.5 to 2.0) or prodrug strategies (e.g., esterification) can bridge this gap .

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